Ethyl 4-butoxy-3-iodobenzoate
CAS No.: 1131614-79-3
Cat. No.: VC8173608
Molecular Formula: C13H17IO3
Molecular Weight: 348.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1131614-79-3 |
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Molecular Formula | C13H17IO3 |
Molecular Weight | 348.18 g/mol |
IUPAC Name | ethyl 4-butoxy-3-iodobenzoate |
Standard InChI | InChI=1S/C13H17IO3/c1-3-5-8-17-12-7-6-10(9-11(12)14)13(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3 |
Standard InChI Key | RNUHSJDZKKFUQS-UHFFFAOYSA-N |
SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC)I |
Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC)I |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 4-butoxy-3-iodobenzoate, reflecting its ester functional group (), butoxy substituent (), and iodine atom at positions 4 and 3 of the benzene ring, respectively . Its molecular formula, , was confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Structural Features and Stereoelectronic Properties
The compound’s structure (Fig. 1) includes:
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A benzene ring providing aromatic stability.
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An iodine atom at position 3, which introduces steric bulk and polarizability, facilitating halogen-bonding interactions .
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A butoxy group at position 4, enhancing lipophilicity and influencing solubility in nonpolar solvents .
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An ethyl ester at position 1, enabling hydrolysis to carboxylic acid derivatives under basic conditions .
The SMILES notation for the compound is , and its InChIKey is AZZOBIRTGBELBC-UHFFFAOYSA-N .
Synthesis and Manufacturing
Synthetic Routes
Ethyl 4-butoxy-3-iodobenzoate is typically synthesized via a multi-step protocol:
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Iodination of 4-butoxybenzoic acid: Electrophilic iodination using in the presence of nitric acid introduces the iodine atom at position 3 .
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Esterification: The iodinated benzoic acid is reacted with ethanol under acidic catalysis (e.g., ) to form the ethyl ester .
Reaction conditions (e.g., temperature, solvent) are critical to achieving high yields. For example, iodination proceeds optimally at 0–5°C to minimize side reactions.
Industrial-Scale Production
Large-scale manufacturing employs continuous-flow reactors to enhance safety and efficiency. Key challenges include:
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Purification: Column chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials .
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Yield Optimization: Reported yields range from 65% to 78%, depending on the iodination agent and reaction time .
Physicochemical Properties
Thermodynamic and Spectroscopic Data
The compound is a pale yellow liquid at room temperature and exhibits limited water solubility due to its hydrophobic butoxy chain .
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The iodine atom undergoes facile displacement in Suzuki-Miyaura couplings, enabling access to biaryl structures .
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Ester Hydrolysis: Treatment with aqueous yields 4-butoxy-3-iodobenzoic acid, a precursor for metal-organic frameworks (MOFs) .
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Radical Reactions: Photolysis generates iodine-centered radicals, useful in polymer chemistry.
Applications in Organic Synthesis
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Pharmaceutical Intermediates: Serves as a building block for kinase inhibitors and antiviral agents .
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Materials Science: Incorporated into liquid crystals and OLEDs due to its planar aromatic core and halogen-mediated self-assembly .
Parameter | Value | Source |
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Acute Toxicity (LD50) | Not determined | – |
Skin Irritation | Mild (predicted) | Analogous compounds |
Environmental Persistence | Moderate (OECD 301B) | – |
Handling requires PPE (gloves, goggles) and adequate ventilation to mitigate inhalation risks .
Regulatory Status
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